molecular formula C22H18N2OS B2682557 N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-phenylpropanamide CAS No. 477569-85-0

N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-phenylpropanamide

Cat. No.: B2682557
CAS No.: 477569-85-0
M. Wt: 358.46
InChI Key: DEBRUAYUZRXGPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(Benzo[d]thiazol-2-yl)phenyl)-3-phenylpropanamide is a synthetic benzothiazole derivative offered for research purposes. Benzothiazole-based compounds are a significant focus in medicinal chemistry due to their diverse biological activities and presence in pharmacologically active molecules. Researchers are exploring these scaffolds for multiple applications, including the development of potential anticancer agents, as some 2-arylbenzothiazole derivatives have demonstrated potent and selective antitumor activity in vitro . Furthermore, structurally similar benzothiazole amide compounds are investigated as potential dual inhibitors of key enzymatic targets, such as soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), representing a promising polypharmacology approach for pain management without the side effects associated with opioids . Other research avenues for benzothiazole amides include their evaluation as hemostatic agents, with some compounds showing significant activity in activating thrombin and promoting platelet aggregation , and as anti-inflammatory and antioxidant agents in hybrid molecular designs . This compound serves as a valuable chemical building block for researchers in drug discovery and development, facilitating structure-activity relationship (SAR) studies and the exploration of new therapeutic entities. This product is intended for research purposes only and is not for diagnostic or therapeutic use. 1

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2OS/c25-21(15-14-16-8-2-1-3-9-16)23-18-11-5-4-10-17(18)22-24-19-12-6-7-13-20(19)26-22/h1-13H,14-15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEBRUAYUZRXGPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-phenylpropanamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with various reagents to yield the final product. For example, the intermediate N-(benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides can be treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .

Chemical Reactions Analysis

Cyclization and Heterocyclic Ring Formation

Reaction with activated chlorocompounds (e.g., hydrazonoyl bromides, bromoacetylbenzothiazole) induces cyclization to form novel heterocycles :

ReactantProduct ClassKey Structural Feature
Hydrazonoyl bromides (2a–c)1,3,4-ThiadiazolesN-(benzothiazol-2-yl)-3-oxo group
Bromoacetylbenzothiazole (3)Polysubstituted thiophenesBenzothiazole fused to thiophene ring

Conditions :

  • Solvent: DMF or ethanol.

  • Temperature: 70–100°C.

  • Key intermediates: Thioamide derivatives (e.g., 2-(phenylthiocarbamoyl)-N-(benzothiazol-2-yl)-3-oxopropanamide) .

Functional Group Transformations

The propanamide side chain undergoes selective modifications:

Reaction TypeReagents/ConditionsOutcome
Oxidation KMnO₄ in acidic mediumConversion of CH₂ to carbonyl
Reduction LiAlH₄ in dry etherAmide to amine transformation
Hydrolysis NaOH (6M), 80°CCleavage of amide bond
Acetylation Acetic anhydride, pyridineN-acetylated derivatives

Example : Hydrolysis of the amide bond yields 3-phenylpropanoic acid and 2-aminobenzothiazole .

Interaction with Biological Targets

The compound interacts with enzymes and receptors via:

  • Hydrogen bonding : Between the amide carbonyl and thrombin’s S1 pocket (binding energy: −8.2 kcal/mol) .

  • π-π stacking : Benzothiazole ring with Tyr-151 and Trp-215 residues .

  • Electrostatic interactions : Protonated dimethylamino group with Asp-189.

Biological activity modulation :

  • Coagulation pathways : Shortens APTT (activated partial thromboplastin time) by 38.84% at 1 μmol/L .

  • Thrombin activation : Competitive binding (IC₅₀ = 0.119 μmol/L) .

Structural Analysis via Crystallography

X-ray diffraction studies reveal:

ParameterCompound Q9 (Monoclinic System)Compound Q7 (Triclinic System)
Space group P2₁/cP-1
Unit cell dimensions a=12.34 Å, b=7.89 Å, c=15.23 Åa=8.12 Å, b=9.45 Å, c=10.67 Å
Bond length (C–N) 1.332 Å1.345 Å

Key observation : The benzothiazole ring adopts a planar conformation, facilitating π-stacking interactions .

Comparative Reactivity with Analogues

Structural analogs exhibit distinct reactivity profiles:

CompoundKey DifferenceReactivity Outcome
N-(benzothiazol-2-yl)benzamideLacks propanamide chainLower thrombin affinity
3-(Benzothiazol-2-yl)-3-oxopropanenitrileCyano group instead of amideEnhanced electrophilicity
5-Bromo-2-fluorophenylzinc iodideHalogen substituentsCross-coupling reactivity

SAR Insight : The propanamide chain’s length and substituents critically influence both chemical reactivity and biological activity .

Stability and Degradation Pathways

Thermogravimetric analysis (TGA) shows:

  • Thermal stability : Decomposition onset at 280–322°C .

  • Major degradation products : Benzoic acid derivatives and NH₃.

Light sensitivity : Benzothiazole moiety undergoes photodegradation via C–S bond cleavage under UV irradiation .

Scientific Research Applications

N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-phenylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins that mediate inflammation. Additionally, molecular docking studies have shown that it can bind to specific protein receptors, thereby exerting its biological effects .

Comparison with Similar Compounds

The following analysis compares N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-phenylpropanamide with structurally related compounds, focusing on molecular features, synthesis strategies, and inferred biological activities.

Structural Analogues with Heterocyclic Modifications
Compound Name Key Structural Differences Synthesis Highlights Inferred Activity Reference
N-[4-(Benzo[d]thiazol-2-yl)phenyl]-3-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)propanamide Replaces terminal phenyl with triazolo-pyridinylsulfanyl Nucleophilic substitution and cyclization Kinase inhibition (analogous to TAK-632 )
N-(2,4-Dimethoxyphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide Incorporates sulfone and dimethoxyphenyl groups Condensation of sulfonamide intermediates Anti-inflammatory or antioxidant
N-(5-Fluoro-6-(4-fluoro-3-(2-(3-(trifluoromethyl)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)cyclopropanecarboxamide (TAK-632) Fluorinated aryl and cyclopropane carboxamide Multi-step functionalization of benzothiazole core Kinase inhibitor (e.g., RIP1)

Key Insights :

  • Electron-withdrawing groups (e.g., fluorine, trifluoromethyl) enhance metabolic stability and target selectivity .
  • Heterocyclic appendages (e.g., triazolo-pyridine) improve binding to ATP pockets in kinases .
Substituted Benzothiazole Derivatives
Compound Name Key Modifications Biological Activity Reference
N-(3-(Dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride Fluorinated benzothiazole + dimethylaminopropyl Enhanced solubility; potential CNS activity
N-(Benzo[d]thiazol-2-yl)-2-(2-(2-oxo-2H-chromen-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide Coumarin-benzimidazole hybrid Antimicrobial, antimalarial
(R)-N-(Benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide Isoquinoline substitution Anticancer (tubulin inhibition inferred)

Key Insights :

  • Fluorination at the benzothiazole 6-position improves blood-brain barrier penetration .
  • Hybrid scaffolds (e.g., coumarin-benzimidazole) broaden activity spectra, including antimalarial effects .
Propanamide Chain Variations
Compound Name Propanamide Modifications Activity Implications Reference
N-(2-Ethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide Tetrazole ring substitution Bioisostere for carboxylic acids; improved bioavailability
Ethyl 5-(2-(α-Phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate Triazole-carbamate substitution Antifungal (via ergosterol biosynthesis inhibition)

Key Insights :

  • Tetrazole rings mimic carboxylates, enhancing oral absorption .
  • Triazole-carbamate derivatives show promise in antifungal applications .

Biological Activity

N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-phenylpropanamide, a compound within the benzothiazole amide derivatives, has garnered attention for its diverse biological activities. This article reviews its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis of the Compound

The synthesis of this compound typically involves a nucleophilic acyl substitution reaction between 2-aminobenzothiazole and various cinnamic acid derivatives. This method has been reported to yield compounds with good thermal stability and significant biological activity .

Hemostatic Activity

One of the most notable biological activities of this compound is its hemostatic effect. In vitro studies have demonstrated that derivatives, including this compound, exhibit significant platelet aggregation activity. For instance, compound Q2 (which shares structural similarities) showed a remarkable EC50 value of 0.036 μmol/L, indicating potent platelet aggregation activity compared to etamsylate (EC50 = 46.22 μmol/L) .

The hemostatic properties were evaluated using various assays:

  • Activated Partial Thromboplastin Time (APTT) : Measures intrinsic pathway coagulation.
  • Prothrombin Time (PT) : Assesses extrinsic pathway activation.
  • Thrombin Time (TT) : Evaluates thrombin's ability to convert fibrinogen to fibrin.

Results indicated that certain modifications in the chemical structure could enhance or diminish these activities. For example, adding methoxy groups reduced platelet aggregation activity, while acetoxyl substitutions increased it .

Structure-Activity Relationship (SAR)

The structure of benzothiazole derivatives plays a crucial role in their biological efficacy. The following table summarizes the EC50 values for selected derivatives:

CompoundEC50 (μmol/L)Notes
Q20.036Highest platelet aggregation activity
Q40.119Moderate activity
Q31.246Lower activity
Q818.09Minimal activity
Q935.47Least effective

These findings suggest that specific functional groups and their positions significantly influence the biological properties of the compounds.

In Vitro Studies

In vitro assays have consistently shown that compounds derived from N-(benzo[d]thiazol-2-yl) exhibit various pharmacological effects:

  • Antitumor Activity : Some benzothiazole derivatives display selective antitumor properties against various cancer cell lines, including breast and ovarian cancers .
  • Acetylcholinesterase Inhibition : Compounds containing thiazole moieties have been investigated for their potential in treating Alzheimer's disease by inhibiting acetylcholinesterase (AChE), thereby increasing acetylcholine levels .

Molecular Modeling Studies

Molecular docking studies have provided insights into the binding interactions between N-(benzo[d]thiazol-2-yl) derivatives and target proteins such as thrombin and AChE. These studies help elucidate how structural modifications can enhance binding affinity and biological activity .

Q & A

Q. What are the common synthetic routes for N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-phenylpropanamide, and what are the critical reaction parameters affecting yield?

The compound is typically synthesized via multi-step organic reactions. A representative method involves coupling 2-aminobenzothiazole derivatives with substituted phenylpropanamide precursors. Key steps include:

  • Nucleophilic substitution : Reacting 2-chloroacetamide intermediates with amines or heterocycles under reflux in polar aprotic solvents (e.g., DMF) with triethylamine as a base .
  • Cyclization : Acid- or base-mediated cyclization of thiourea intermediates to form benzothiazole-containing heterocycles . Critical parameters include temperature control (80–100°C), solvent selection, and stoichiometric ratios of reactants to minimize side products. Yields range from 43.5–58.1% depending on substituent reactivity .

Q. Which spectroscopic and chromatographic techniques are routinely employed to confirm the structure and purity of this compound?

  • Spectroscopy :
  • 1H/13C NMR : To confirm proton environments and carbon frameworks, particularly distinguishing aromatic protons in benzothiazole (δ 7.2–8.5 ppm) and amide linkages (δ 10–12 ppm) .
  • IR : Identifies functional groups like C=O (1650–1750 cm⁻¹) and N-H stretches (3200–3400 cm⁻¹) .
    • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
    • Chromatography : HPLC or TLC with UV detection ensures purity (>95%) .

Q. What preliminary biological screening assays are recommended to assess the compound's potential therapeutic applications?

  • Anti-inflammatory : COX-1/COX-2 inhibition assays using enzyme-linked immunosorbent assays (ELISA) and albumin denaturation tests .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Antimicrobial : Broth microdilution assays against bacterial/fungal strains (e.g., E. coli, C. albicans) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the anti-inflammatory activity of benzothiazole derivatives like this compound?

  • Substituent Variation : Introduce electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -CF₃) groups at the benzothiazole C-6 position to modulate COX-2 selectivity .
  • Pharmacophore Modeling : Use docking simulations to identify key interactions (e.g., hydrogen bonding with Tyr-385 and Ser-530 in COX-2) .
  • In Vivo Validation : Test optimized analogs in carrageenan-induced paw edema models to correlate in silico predictions with experimental results .

Q. What computational strategies are utilized to predict binding affinities and selectivity of this compound against targets like COX-2 or RIPK3?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions. For example, benzothiazole derivatives show π-π stacking with RIPK3's hydrophobic pocket .
  • Molecular Dynamics (MD) : Assess binding stability over 100-ns simulations in explicit solvent models .
  • Free Energy Calculations : MM-GBSA or MM-PBSA to quantify binding free energies and prioritize candidates .

Q. How should researchers address contradictions in biological activity data across different experimental models for this compound?

  • Model Selection : Compare results across cell lines (e.g., RAW 264.7 macrophages vs. primary human cells) to identify cell-specific responses .
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values under standardized conditions (e.g., serum-free media, consistent incubation times) .
  • Mechanistic Studies : Use knockdown (siRNA) or knockout (CRISPR) models to confirm target specificity. For example, RIPK3 inhibition in necroptosis assays may explain variability in cytotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.